Chiral Center Enables Enantioselective Kinase Inhibitor Synthesis vs. Achiral N-Propyl and N-Phenyl Analogs
The target compound contains a chiral 1-phenylpropyl substituent that is the direct synthetic precursor to the stereospecific ITK inhibitor GNE-9822 (Ki = 0.7 nM). In contrast, the achiral 1-propyl analog (CAS 827614-69-7) and 1-phenyl analog (CAS 1002334-12-4) lack the chiral center and cannot generate enantiopure kinase inhibitors without additional asymmetric synthetic steps . The chiral branch point also differentiates this compound from the regioisomeric 1-(3-phenylpropyl) analog (CAS 1205683-32-4), which lacks the benzylic chiral center entirely .
| Evidence Dimension | Presence of chiral center for enantioselective drug synthesis |
|---|---|
| Target Compound Data | Contains chiral 1-phenylpropyl group; precursor to GNE-9822 (Ki = 0.7 nM ITK) |
| Comparator Or Baseline | 1-Propyl analog: achiral, no benzylic center. 1-Phenyl analog: achiral. 1-(3-Phenylpropyl) analog: achiral, no benzylic chiral center |
| Quantified Difference | Chiral vs. achiral; enables synthesis of enantiopure drug candidates (GNE-9822 Ki = 0.7 nM) |
| Conditions | Suzuki coupling and downstream kinase inhibitor synthesis |
Why This Matters
Procurement of the chiral building block eliminates the need for costly and time-consuming chiral resolution or asymmetric catalysis steps, directly enabling stereospecific drug synthesis.
